molecular formula C10H10O2 B1593204 Chroman-8-carbaldehyde CAS No. 327183-32-4

Chroman-8-carbaldehyde

Cat. No. B1593204
M. Wt: 162.18 g/mol
InChI Key: ZYKTXRDSAFQAAM-UHFFFAOYSA-N
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Description

Chroman-8-carbaldehyde (C8CA) is a chemical compound that is being studied for its potential applications in scientific research. C8CA is an aldehyde molecule with a chroman-8 ring structure. It is a colorless, odorless, and water-soluble compound with a molecular weight of about 150 g/mol. C8CA is commonly used as a reagent in organic synthesis and as a fluorescent probe in fluorescence microscopy. In addition, C8CA has been studied for its potential use in drug development, as well as its potential to act as a therapeutic agent.

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Chroman-8-carbaldehyde and its analogs are key components in the synthesis of various heterocyclic systems. Research has explored their role in the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).
  • These compounds are also used in Diversity-Oriented Synthesis, as demonstrated by the transformation of 8-halonaphthalene-1-carbaldehyde into a variety of polycyclic carbo- and heterocycles (Herrera et al., 2016).

2. Biological Applications

  • Chromone-3-carbaldehyde derivatives have been evaluated for potential as anticancer drugs. For instance, transition metal complexes with 3-carbaldehyde-chromone semicarbazone have shown binding affinities to calf thymus DNA, indicating potential use in cancer therapy (Li et al., 2010).
  • In another study, chromone-3-carboxamides were synthesized and evaluated for their anti-inflammatory, antitryponosomal, and cytotoxic properties, showing promise in treating various disease states (Gordon et al., 2020).

3. Photophysical Properties and Applications

  • The photophysical properties of chroman-8-carbaldehyde derivatives have been studied for applications in fluorescence and molecular switches. For example, a series of push–pull chromophoric extended styryls derived from carbaldehydes exhibited aggregation-induced emission, useful in viscosity sensing and fluorescence molecular rotors (Telore et al., 2015).
  • Additionally, chromone Schiff-base derivatives have been developed as selective fluorescent and colorimetric chemosensors, particularly for detecting metal ions like Al(III) (Fan et al., 2014).

properties

IUPAC Name

3,4-dihydro-2H-chromene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKTXRDSAFQAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624057
Record name 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-8-carbaldehyde

CAS RN

327183-32-4
Record name 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
T Fujishima, H Kagechika, K Shudo - Archiv der Pharmazie, 1996 - Wiley Online Library
… 6-Hydroxy-2,5.7-trimethyl-2(4.8,12-trimethyltridecanyI)chroman-8-carbaldehyde (26) and 6hydroxy-2,5,7-trimethyl-2-(4.8.12-trimethyltridecanyl)chroman8-carboxylic acid (3d) showed …
Number of citations: 17 onlinelibrary.wiley.com
V Lepechkin-Zilbermintz, D Bareket, V Gonnord… - Bioorganic & Medicinal …, 2023 - Elsevier
… Synthesis of 2-(4-pyridyl)chroman-6-carbaldehyde (5f) and 2-(4-pyridyl)chroman-8-carbaldehyde (14) through formylation of 2-(4-pyridyl)chroman (13). To a cold (0 C) solution of 2-(4-…
Number of citations: 3 www.sciencedirect.com
PL Higgs, AJ Ruiz-Sanchez, M Dalmina… - Organic & …, 2019 - pubs.rsc.org
… S16 and S17†) revealed that chroman-8-carbaldehyde (the aldehyde from which benzoDHP 1g was derived) exhibited rapid hydrazone formation, reacting 15-fold faster than quinoline-…
Number of citations: 25 pubs.rsc.org
Y Mei, L Zhao, Q Liu, S Ruan, L Wang, P Li - Green chemistry, 2020 - pubs.rsc.org
A highly efficient and straightforward approach has been developed for selective intramolecular radical cyclization of arylsulfinic acids with o-(allyloxy)arylaldehydes, o-(homoallyloxy)…
Number of citations: 40 pubs.rsc.org
PL Higgs, AJ Ruiz-Sanchez, M Dalmina… - 'Shrink-Wrapping' …, 2020 - theses.ncl.ac.uk
… 9a) revealed that chroman-8-carbaldehyde … experiments revealed that chroman-8-carbaldehyde (from which BenzoDHP 1g was … Remarkably, chroman-8-carbaldehyde was found to …
Number of citations: 2 theses.ncl.ac.uk
LL Mao, AX Zhou, XH Zhu, H Peng… - The Journal of …, 2022 - ACS Publications
An efficient and facile visible-light-mediated tandem difluoromethylation/cyclization of alkenyl aldehydes, with easily accessible and air-stable [Ph 3 PCF 2 H] + Br – as the …
Number of citations: 9 pubs.acs.org
SA Ritchie, PWK Ahiahonu… - BMC …, 2010 - bmcmedicine.biomedcentral.com
There are currently no accurate serum markers for detecting early risk of colorectal cancer (CRC). We therefore developed a non-targeted metabolomics technology to analyse the …
Number of citations: 166 bmcmedicine.biomedcentral.com
AA Jensen, AL Halberstadt, E Märcher-Rørsted… - Biochemical …, 2020 - Elsevier
The remarkable effects exhibited by classical psychedelics in recent clinical trials have spawned considerable interest in 5-HT 2A receptor (5-HT 2A R) activation as a treatment strategy …
Number of citations: 16 www.sciencedirect.com
M Togashi, S Ozawa, S Abe, T Nishimura… - Journal of medicinal …, 2003 - ACS Publications
… 6-Chloro-5-hydroxy-2,7-di-methyl-2-[2-((1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohex-yl)vinyl]chroman-8-carbaldehyde and 8-Chloro-5-hydroxy-2,7-dimethyl-2-[2-((1R,2R,6R)-1,2,6-…
Number of citations: 41 pubs.acs.org
Y Kobayashi, N Suzumura, Y Tsuchiya, M Goto… - …, 2017 - thieme-connect.com
… A solution of 6-(perfluorooctyl)chroman-8-carbaldehyde (100 mg, 0.17 mmol) in anhyd THF (8.0 mL) was then added and the stirring continued for 2 h at rt After the addition of aq 1.0 M …
Number of citations: 8 www.thieme-connect.com

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